[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
Overview
Description
[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound that belongs to the class of esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-ethoxyaniline with phosgene to form 4-ethoxyphenyl isocyanate.
Esterification: The next step is the esterification of 3-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-methoxyphenylacetate.
Coupling Reaction: Finally, the 4-ethoxyphenyl isocyanate is reacted with methyl 3-methoxyphenylacetate under mild conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
- **
Hydrolysis: 3-methoxyphenylacetic acid and 4-ethoxyphenylamine.
Reduction: 2-(3-methoxyphenyl)ethanol and 4-ethoxyphenylmethanol.
Properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-24-16-9-7-15(8-10-16)20-18(21)13-25-19(22)12-14-5-4-6-17(11-14)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCLHOPMPSEMOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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